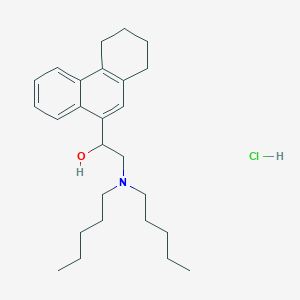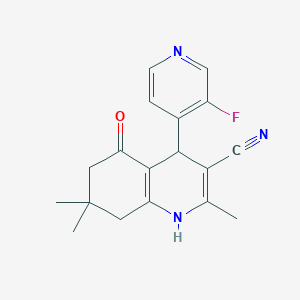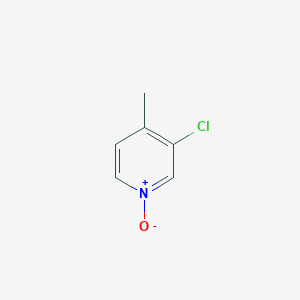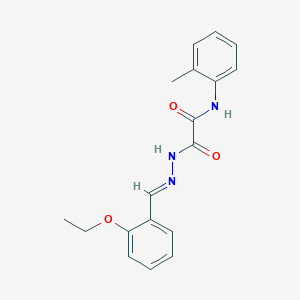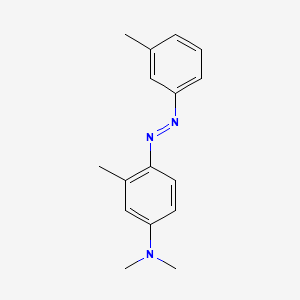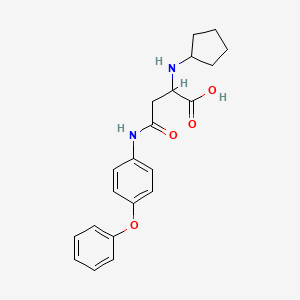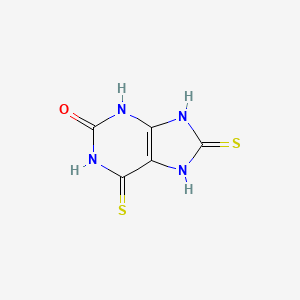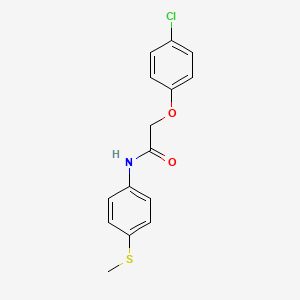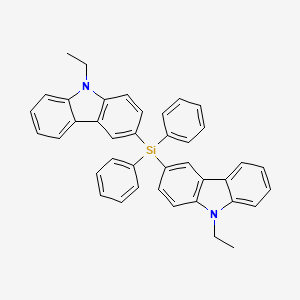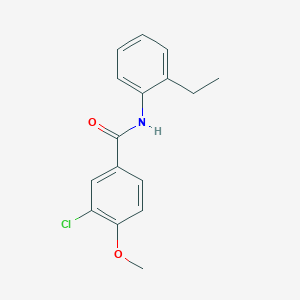![molecular formula C10H15Cl2NO B11945442 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane CAS No. 63142-83-6](/img/structure/B11945442.png)
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dichloroacetyl)-3-azabicyclo[322]nonane is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional structure, which imparts specific chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane typically involves the reaction of a bicyclic amine with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:
Starting Materials: Bicyclic amine and dichloroacetyl chloride.
Reaction Conditions: Anhydrous solvents such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The bicyclic amine is dissolved in the anhydrous solvent, and dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
科学研究应用
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bicyclic structure allows for specific binding interactions, enhancing its selectivity and potency.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and ligand in coordination chemistry.
2-Azabicyclo[3.3.1]nonane: Studied for its biological activity and synthetic applications.
Uniqueness
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is unique due to the presence of the dichloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. Its bicyclic structure also provides a rigid framework that can enhance binding interactions and specificity.
属性
CAS 编号 |
63142-83-6 |
|---|---|
分子式 |
C10H15Cl2NO |
分子量 |
236.13 g/mol |
IUPAC 名称 |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2,2-dichloroethanone |
InChI |
InChI=1S/C10H15Cl2NO/c11-9(12)10(14)13-5-7-1-2-8(6-13)4-3-7/h7-9H,1-6H2 |
InChI 键 |
MGIDGMIMHMSHHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1CN(C2)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


